molecular formula C15H13Cl2NO B11180869 N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide

Cat. No.: B11180869
M. Wt: 294.2 g/mol
InChI Key: BWKGYUNBZJVHFG-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with two chlorine atoms at the 2 and 4 positions of the phenyl ring and two methyl groups at the 3 and 4 positions of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide typically involves the reaction of 2,4-dichloroaniline with 3,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide is unique due to the specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 4 positions of the benzamide ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19)

InChI Key

BWKGYUNBZJVHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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